molecular formula C11H11BrFN3 B13198385 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

Cat. No.: B13198385
M. Wt: 284.13 g/mol
InChI Key: JIEWBDZTJQXCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine (CAS 2090236-24-9) is a high-purity fluoroquinoline derivative designed for research and development applications, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate for constructing novel hybrid antibiotic agents. Scientific literature indicates that modifications at the 7-position of the fluoroquinolone core are a key strategy to enhance antibacterial potency and combat drug-resistant bacterial strains . Researchers can utilize this bromo- and fluoro-functionalized building block to develop new chemical entities, such as ciprofloxacin hybrids, which have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , with some derivatives exhibiting MIC values as low as 0.06 µg/mL . The molecular structure, featuring a bromine atom and an ethyl-diamine side chain, makes it a valuable substrate for further derivatization via cross-coupling reactions and the formation of urea or thioacetyl linkages to create hybrid molecules . These hybrids are investigated for their dual-targeting mechanisms, primarily as inhibitors of bacterial DNA gyrase, a validated target for antibacterial therapy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

7-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrFN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

JIEWBDZTJQXCFF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)F)Br

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination of Quinoline Precursors

  • Starting from ethyl quinoline-3-carboxylate derivatives, halogenation at the 7-position with bromine is achieved using brominating agents under controlled conditions.
  • Fluorination at the 8-position is introduced via selective nucleophilic aromatic substitution or by using fluorinated quinoline intermediates.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Bromination at 7-position Bromine or N-bromosuccinimide (NBS), solvent (e.g., dichloromethane), 0-25 °C 85-93% High regioselectivity achieved by directing groups on quinoline
Fluorination at 8-position Fluorinating agents (e.g., Selectfluor), mild heating 75-88% Fluorine introduced post-bromination to avoid side reactions

Formation of 3,4-Diamino Substitution

  • The diamine functionality at positions 3 and 4 is typically introduced by nucleophilic substitution of chloro or nitro precursors on the quinoline ring.
  • Amination can be performed using ammonia or ethylamine derivatives under reflux conditions.

Typical Procedure:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Ammonia or ethylamine, solvent (ethanol or DMF), reflux 4-12 h 70-90% Control of temperature critical to avoid over-substitution

N4-Ethylation

  • The selective ethylation of the N4 amino group is achieved via alkylation using ethyl halides (e.g., ethyl bromide) or ethyl sulfate under basic conditions.
  • Protection/deprotection strategies may be employed to ensure selectivity.

Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
N4-ethylation Ethyl bromide, base (e.g., potassium carbonate), solvent (acetone), room temp to reflux 75-85% Selectivity enhanced by steric and electronic effects

Suzuki-Miyaura Cross-Coupling (Alternative Method)

  • A modern approach involves Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated quinoline intermediate to install the ethylamino group or other substituents.
  • This method offers mild reaction conditions and high yields.

Typical Conditions:

Step Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura coupling Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/ethanol/water), reflux overnight 80-95% Provides high regioselectivity and purity

Representative Experimental Data Table

Step Intermediate/Compound Reagents Conditions Yield (%) Purification Method
1 Ethyl 7-bromo-4-chloroquinoline-3-carboxylate POCl3, reflux 1 h Reflux, inert atmosphere 88-94% Extraction, column chromatography
2 7-Bromo-8-fluoroquinoline derivative Selectfluor or equivalent Mild heating 75-85% Crystallization or chromatography
3 7-Bromo-8-fluoroquinoline-3,4-diamine Ammonia/ethylamine, reflux 4-12 h reflux 70-90% Recrystallization
4 This compound Ethyl bromide, K2CO3 Room temp to reflux 75-85% Column chromatography

Research Discoveries and Optimization

  • Studies have shown that using phosphorus oxychloride (POCl3) for chlorination of quinoline carboxylates is highly effective, yielding chloro derivatives that are excellent intermediates for further substitution.
  • The combination of halogenation and fluorination steps requires careful control of temperature and solvent to prevent decomposition or undesired side reactions.
  • Suzuki-Miyaura coupling has been demonstrated as a robust method for introducing complex substituents on quinoline rings, including the ethylamino group at N4, with excellent yields and reproducibility.
  • Optimization of alkylation conditions for N4-ethylation has been achieved by adjusting base strength and solvent polarity, improving selectivity and minimizing over-alkylation.

Summary of Preparation Methods

Method Advantages Limitations Typical Yield (%)
Classical Halogenation + Amination + Alkylation Well-established, scalable Multi-step, requires careful control 70-90% per step
Suzuki-Miyaura Coupling High selectivity, mild conditions Requires palladium catalyst, sensitive to moisture 80-95%
Direct Nucleophilic Aromatic Substitution Simple reagents Limited to activated substrates 65-85%

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating certain biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The quinoline scaffold distinguishes this compound from isoquinoline, pyridopyrimidine, and purine derivatives. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine Quinoline 7-Br, 8-F, N4-ethyl 284.13 Potential DNA intercalation
8-Fluoro-3,4-dihydroisoquinoline Isoquinoline (saturated) 8-F, N-cyclic amines ~151.15 CNS drug candidates
IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) Purine 8-Cl, 2,6-diamine ~212.63 DNA intercalation
7-Bromo-8-fluoroquinoline-3,4-diamine Quinoline 7-Br, 8-F 256.07 Synthetic intermediate

Key Observations :

  • The ethyl group at N4 in the target compound enhances lipophilicity compared to the non-ethylated analog (256.07 g/mol vs.
  • The saturated isoquinoline core in reduces planarity, limiting DNA intercalation efficacy compared to fully aromatic quinolines .
  • IC1, a purine derivative, exhibits stronger DNA intercalation than doxorubicin, suggesting that halogenated bicyclic cores (e.g., quinoline) may achieve similar effects with optimized substituents .

Functional and Pharmacological Comparisons

DNA Intercalation Potential
  • Target Compound : The bromine and fluorine substituents may enhance DNA binding via hydrophobic and electrostatic interactions. However, steric hindrance from the N4-ethyl group could reduce intercalation efficiency compared to smaller analogs like IC1 .
  • IC1 and IC5 : Pyridopyrimidines (e.g., IC5) with methyl groups show comparable intercalation to doxorubicin, indicating that planarity and electron-withdrawing groups are critical for activity .

Biological Activity

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a quinoline derivative characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and an ethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H11BrFN3C_{11}H_{11}BrFN_3. The presence of halogens and amino groups in its structure suggests various possible interactions with biological targets.

2. Enzyme Inhibition

Research indicates that quinoline derivatives can inhibit various enzymes. The unique substituents in this compound may allow it to interact with specific enzyme active sites, potentially leading to inhibition. This property could be explored further through molecular docking simulations and in vitro assays.

3. DNA Binding

Some quinoline compounds are known to intercalate with DNA, which is relevant for anticancer applications. The ability of this compound to bind DNA could position it as a candidate for cancer therapy. Studies on similar compounds suggest that modifications in the quinoline structure can enhance DNA binding affinity.

4. Fluorescent Properties

The fluorine substituent in the compound may impart fluorescent properties, making it useful as a probe for biological imaging studies. This characteristic can facilitate the visualization of cellular processes and interactions in real time.

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is useful to compare it with other quinoline derivatives:

Compound NameAntimicrobial ActivityEnzyme InhibitionDNA Binding
This compoundPotentially highPotentially highPotentially high
ChloroquineHighModerateModerate
QuinineHighLowHigh

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related quinoline derivatives provides insights into its potential applications:

  • Antimalarial Activity : A study evaluated various quinoline derivatives for their antimalarial properties against Plasmodium species. Compounds with similar structural features exhibited significant activity, suggesting that this compound could also possess similar effects if tested .
  • Cytotoxicity Studies : Research involving amino acid conjugates of quinolines demonstrated enhanced cytotoxicity against leukemia cells. The findings indicated that structural modifications significantly impact biological activity .
  • Fluorescence Characteristics : Investigations into the fluorescence properties of quinolines have shown their effectiveness as imaging agents in cellular studies. The incorporation of fluorinated groups has been linked to improved fluorescence intensity .

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